molecular formula C14H19BrN4O2 B12230840 N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12230840
M. Wt: 355.23 g/mol
InChI Key: RGKXFQOUPBWABK-UHFFFAOYSA-N
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Description

N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a unique combination of a pyrimidine ring, a piperidine ring, and a cyclopropane carboxamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the bromination of 4-methoxypyrimidine to obtain 5-bromo-4-methoxypyrimidine. This intermediate is then reacted with piperidine to form the piperidinyl derivative. The final step involves the coupling of the piperidinyl derivative with cyclopropanecarboxamide under appropriate reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, piperidine-containing molecules, and cyclopropane carboxamides. Examples include:

Uniqueness

What sets N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H19BrN4O2

Molecular Weight

355.23 g/mol

IUPAC Name

N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C14H19BrN4O2/c1-21-13-11(15)7-16-14(18-13)19-6-2-3-10(8-19)17-12(20)9-4-5-9/h7,9-10H,2-6,8H2,1H3,(H,17,20)

InChI Key

RGKXFQOUPBWABK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1Br)N2CCCC(C2)NC(=O)C3CC3

Origin of Product

United States

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